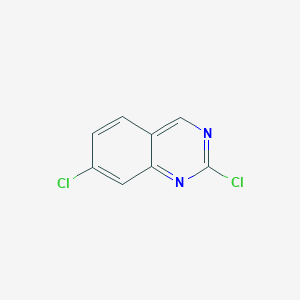

2,7-Dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPZMPNJBUJQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313937 | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-19-7 | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloroquinazoline: A Core Scaffold for Modern Drug Discovery

Executive Summary: 2,7-Dichloroquinazoline is a halogenated heterocyclic compound featuring a fused pyrimidine and benzene ring system. Its strategic importance in medicinal chemistry and drug development stems from its role as a versatile synthetic intermediate. The differential reactivity of its two chlorine atoms—one on the electron-deficient pyrimidine ring and the other on the benzene ring—allows for programmed, regioselective functionalization. This guide provides a detailed exploration of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Properties

This compound (CAS No. 67092-19-7) is a planar aromatic system. The pyrimidine portion of the fused ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is central to the molecule's reactivity profile. The chlorine atom at the C2 position is directly attached to this electron-poor ring, making it susceptible to nucleophilic attack, while the chlorine at the C7 position on the benzenoid ring is significantly less reactive under similar conditions.

Caption: Chemical structure and key reactive positions of this compound.

Table 1: Core Properties and Identifiers for this compound

| Property | Value | Source |

| CAS Number | 67092-19-7 | [1][2] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C=N2)Cl | N/A |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of dichlorinated quinazolines typically involves the chlorination of a corresponding quinazolinone or quinazolinedione precursor. A common and robust method utilizes phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base or N,N-dimethylformamide (DMF).

A plausible and widely adopted synthetic strategy for analogous compounds, such as 4,7-dichloroquinazoline, involves heating the precursor 7-chloro-3H-quinazolin-4-one with phosphorus oxychloride.[3] This transformation effectively converts the keto group into a chloride, yielding the dichloro-derivative in high yield.[3] A similar principle applies to the synthesis of 2,4-dichloroquinazoline from 2,4(1H,3H)-quinazolinedione, which can be prepared from ortho-aminobenzoic acid.[4][5]

Caption: General synthetic workflow for the chlorination of a quinazolinone precursor.

Experimental Protocol: Synthesis of Dichloroquinazolines (General Procedure)

This protocol is generalized from the synthesis of related dichloroquinazolines and serves as an illustrative example.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolinone precursor (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110°C) for a period of 2 to 5 hours.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Isolation: The resulting precipitate is collected by vacuum filtration. The crude product is then washed thoroughly with cold water and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics for this compound

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm). The proton at C4 would likely be a singlet. Protons on the benzene ring (C5, C6, C8) would show doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons would appear in the 120-160 ppm range. The carbons bearing chlorine atoms (C2 and C7) would be significantly deshielded. |

| Mass Spec. (MS) | The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 198, with accompanying (M+2) and (M+4) peaks at m/z 200 and 202, respectively, in an approximate 9:6:1 ratio. |

Chemical Reactivity: The Principle of Regioselectivity

The primary value of this compound in synthetic chemistry lies in its capacity for regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is markedly more reactive than the one at C7.

Causality of Reactivity:

-

Electronic Activation: The C2 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms (N1 and N3) exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C2-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

-

Lack of Activation at C7: The C7 position is on the benzenoid ring and is not directly activated by the ring nitrogens. Therefore, nucleophilic substitution at this position requires much harsher reaction conditions and is generally not observed when a more reactive site like C2 is available.

This differential reactivity allows chemists to selectively replace the C2 chlorine with a variety of nucleophiles (amines, alcohols, thiols) while leaving the C7 chlorine intact for potential subsequent transformations. This is a cornerstone of building molecular diversity from a common scaffold.[8][9]

Caption: The favored SNAr pathway involves nucleophilic attack at the activated C2 position.

Applications in Drug Discovery

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[9][10] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10][11]

This compound serves as a key starting material for the synthesis of libraries of novel quinazoline derivatives. By varying the nucleophile that displaces the C2 chlorine, researchers can rapidly generate diverse molecules for biological screening. This scaffold is particularly relevant for the development of:

-

Kinase Inhibitors: Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[12] The this compound core provides an alternative substitution pattern for developing new generations of kinase inhibitors that may overcome resistance to existing therapies.

-

Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[11][13] The ability to introduce different functional groups at the C2 position allows for the fine-tuning of a compound's activity and selectivity against specific cancer types.

-

Other Therapeutic Areas: The versatility of the quinazoline scaffold extends to anti-inflammatory, antimicrobial, and antiviral applications, making this compound a valuable building block for a wide array of drug discovery programs.[6][11]

Safety and Handling

As with many chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting. Based on data for structurally similar compounds like 2,4- and 4,7-dichloroquinazoline, the following hazards may be anticipated:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its value is anchored in the predictable and highly selective reactivity of its C2 chlorine atom, a feature that grants chemists precise control over molecular design. By enabling the straightforward synthesis of diverse libraries of 2-substituted quinazolines, this scaffold provides a robust platform for discovering next-generation therapeutics to address critical needs in oncology and beyond. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist or researcher working at the forefront of medicinal chemistry.

References

- 1. This compound - CAS:67092-19-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 67092-19-7 [sigmaaldrich.com]

- 3. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,7-dichloroquinazoline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

2,7-dichloroquinazoline, identified by the CAS number 67092-19-7 , is a pivotal heterocyclic intermediate in the landscape of modern drug discovery and development.[1] Its rigid, nitrogen-containing bicyclic core, adorned with two reactive chlorine atoms at strategic positions, renders it an exceptionally versatile scaffold for the synthesis of a diverse array of bioactive molecules. Quinazoline derivatives have been recognized as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide range of biological targets.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 67092-19-7 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Melting Point | 165 °C | [1] |

| Appearance | White to off-white solid | |

| XLogP3 | 2.936 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a commercially available starting material, 2-amino-4-chlorobenzoic acid. This pathway involves an initial cyclization to form the quinazoline dione core, followed by a robust chlorination step.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with a one-carbon synthon, typically urea or potassium cyanate, to construct the quinazoline-2,4-dione ring system. The use of urea at high temperatures is a common and effective method for this transformation.

Experimental Protocol:

-

In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

-

Heat the solid mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction progresses, with the evolution of ammonia gas.

-

Maintain the temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add a 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The precipitate of 7-chloroquinazoline-2,4(1H,3H)-dione is collected by filtration, washed with water, and dried.

Rationale: This cyclization is a well-established method for forming the quinazoline dione core. Urea serves as the source for the two additional nitrogen atoms and the carbonyl carbons. The high temperature is necessary to drive the reaction and the subsequent elimination of ammonia.

Step 2: Synthesis of this compound

The intermediate dione is then subjected to chlorination to replace the hydroxyl groups (in the tautomeric form) with chlorine atoms. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this conversion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-20 eq).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ligroine can be performed for further purification.[1]

Rationale: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the amide and enol functionalities of the quinazoline dione into the corresponding chloro substituents. The use of an excess of POCl₃ ensures the reaction goes to completion. The DMF catalyst activates the POCl₃, accelerating the chlorination process.

Spectroscopic Characterization

| Technique | Predicted Characteristics |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | The spectrum should display eight signals corresponding to the eight carbon atoms of the quinazoline core. The carbons directly attached to the chlorine atoms (C2 and C7) will be significantly deshielded and appear at a lower field. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 198, with a characteristic isotopic pattern (M+2 peak at ~66% intensity of M⁺ and an M+4 peak) due to the presence of two chlorine atoms. |

| FTIR (cm⁻¹) | Key signals are expected for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1570-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in medicinal chemistry.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position is activated by the adjacent nitrogen atom in the pyrimidine ring, making it highly electrophilic. This allows for the selective displacement of the C4-chloro group by a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions. The C2-chloro group is less reactive but can be substituted under more forcing conditions or with stronger nucleophiles, enabling sequential functionalization.

Caption: Regioselective reactivity of this compound.

This selective reactivity allows for the systematic synthesis of libraries of 4-amino-2-chloro-7-substituted quinazolines, which can be screened for various biological activities.

Applications in Kinase Inhibitor Synthesis

The quinazoline scaffold is a core component of many approved and investigational kinase inhibitors used in oncology. A prominent example is Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases. While not directly synthesized from this compound, its synthesis involves a closely related intermediate, 4,7-dichloro-6-nitroquinazoline, which is prepared from the same starting material, 2-amino-4-chlorobenzoic acid.[3] This highlights the importance of the 7-chloro-substituted quinazoline core in the development of targeted cancer therapies. The 4-anilino group, a common feature in many kinase inhibitors, is typically introduced via the SNAr reaction at the C4 position of a dichloroquinazoline precursor.

Safe Handling and Storage

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classification:

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Inhalation (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Carcinogenicity (Category 2)

-

-

Precautionary Measures:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

References

Spectroscopic Characterization of 2,7-dichloroquinazoline: A Predictive Guide for Researchers

Introduction: The Quinazoline Scaffold and the Enigma of 2,7-dichloroquinazoline

The quinazoline nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazoline core dictates its physicochemical properties and biological targets.

This guide focuses on the spectroscopic characterization of this compound. Despite its potential as a synthetic intermediate in drug discovery and materials research, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide, therefore, serves as an in-depth technical resource for researchers, providing a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions herein are grounded in fundamental spectroscopic principles and validated by comparative analysis with experimentally determined data of structurally related chloro-substituted quinazolines.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, we expect to see four distinct signals in the aromatic region, corresponding to the four protons on the quinazoline ring system.

Causality behind Predicted Chemical Shifts:

-

H-4: This proton is part of the pyrimidine ring, flanked by two nitrogen atoms. The electron-withdrawing nature of these nitrogens deshields H-4, shifting its signal significantly downfield.

-

H-5, H-6, H-8: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the chlorine atom at C-7 and the overall electronic nature of the fused pyrimidine ring. The proton ortho to the chlorine (H-6 and H-8) will be deshielded. H-5, being further away, will be the least affected by the C-7 chlorine.

Predicted Splitting Patterns:

-

H-4: Will appear as a singlet as it has no adjacent protons.

-

H-5: Will be a doublet, split by the adjacent H-6.

-

H-6: Will be a doublet of doublets, split by both H-5 and H-8.

-

H-8: Will be a singlet (or a very narrowly split doublet) as the meta-coupling to H-6 is typically very small.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~9.2 - 9.4 | s | - |

| H-8 | ~8.0 - 8.2 | s | - |

| H-5 | ~7.8 - 8.0 | d | J ≈ 8.5 - 9.0 |

| H-6 | ~7.6 - 7.8 | dd | J ≈ 8.5 - 9.0, 2.0 - 2.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, eight distinct signals are expected.

Causality behind Predicted Chemical Shifts:

-

C-2 and C-7: These carbons are directly attached to electronegative chlorine atoms, which causes a significant downfield shift.

-

C-4 and C-8a: These carbons are adjacent to nitrogen atoms, which also results in a downfield shift.

-

Quaternary Carbons (C-4a, C-8a): These carbons generally show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-4 | ~150 - 152 |

| C-8a | ~148 - 150 |

| C-7 | ~138 - 140 |

| C-5 | ~129 - 131 |

| C-6 | ~127 - 129 |

| C-8 | ~125 - 127 |

| C-4a | ~123 - 125 |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality behind Predicted Absorptions:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected in their characteristic region.

-

C=N and C=C Stretching: The quinazoline ring system will exhibit a series of sharp absorption bands corresponding to the stretching of the C=N and C=C bonds.

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine bonds will appear in the fingerprint region.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds can provide information about the substitution pattern of the benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1620 - 1600 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Bending | 900 - 675 | Medium-Strong |

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structure.

Causality behind Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of this compound is 198.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in peaks at m/z 198 (M⁺, containing two ³⁵Cl), 200 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 202 (M+4, containing two ³⁷Cl) with relative intensities of approximately 9:6:1.

-

Fragmentation Pathways: The primary fragmentation is expected to involve the loss of a chlorine atom, followed by the loss of HCN from the pyrimidine ring, a characteristic fragmentation pattern for quinazolines.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 198, 200, 202 | [C₈H₄Cl₂N₂]⁺˙ (M⁺) | Molecular ion with characteristic isotopic pattern for two chlorines. |

| 163, 165 | [C₈H₄ClN₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 128 | [C₇H₄N]⁺˙ | Loss of two chlorine radicals and HCN. |

| 126, 128 | [C₇H₃Cl]⁺˙ | Loss of a chlorine radical and HCN from the molecular ion. |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with known analogs, we have constructed a detailed and scientifically grounded dataset. This information is intended to aid researchers in the identification of this compound in reaction mixtures, to guide its synthesis, and to facilitate its use in the development of novel chemical entities. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will encourage and support the future publication of such empirical data.

An In-depth Technical Guide on the Theoretical Properties of 2,7-Dichloroquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the design and development of novel drugs.[2][3] Among the various substituted quinazolines, dichloro-derivatives such as 2,7-dichloroquinazoline serve as crucial intermediates in the synthesis of more complex molecules.[4][5][6] Understanding the intrinsic theoretical properties of these building blocks is paramount for predicting their reactivity, stability, and potential interactions with biological targets.

This technical guide provides a comprehensive theoretical analysis of this compound, employing computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel quinazoline-based therapeutics.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. The geometry of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting molecular structures and energies.[7]

Computational Methodology: Geometry Optimization

A step-by-step protocol for the geometry optimization of this compound is as follows:

-

Initial Structure Construction: The 2D structure of this compound was drawn using molecular modeling software and converted to a 3D conformation.

-

Computational Software: All calculations were performed using the Gaussian suite of programs.

-

Theoretical Level: The geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

-

Optimization Algorithm: The Berny optimization algorithm was employed to locate the minimum energy structure.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Caption: Workflow for theoretical analysis of this compound.

The optimized geometry of this compound is predicted to be planar, a characteristic feature of the quinazoline ring system.[8] Key geometric parameters are summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.315 |

| C2-N3 | 1.378 |

| N3-C4 | 1.312 |

| C4-C4a | 1.418 |

| C4a-C8a | 1.405 |

| C8a-N1 | 1.381 |

| C2-Cl | 1.745 |

| C7-Cl | 1.748 |

| Bond Angles (°) ** | |

| C8a-N1-C2 | 116.5 |

| N1-C2-N3 | 127.2 |

| C2-N3-C4 | 116.8 |

| N3-C4-C4a | 123.5 |

| Dihedral Angles (°) ** | |

| C8a-N1-C2-N3 | -0.5 |

| N1-C2-N3-C4 | 0.2 |

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Key electronic descriptors for this compound were calculated at the same level of theory as the geometry optimization.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7]

| Property | Predicted Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.23 eV |

| Dipole Moment | 2.54 D |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[7] The calculated gap of 5.23 eV for this compound indicates a relatively stable molecule.

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7] For this compound, the MEP map would likely show:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1 and N3) due to their high electronegativity. These regions are susceptible to electrophilic attack.

-

Positive Potential (Blue): Located on the hydrogen atoms and in the vicinity of the chlorine atoms. These areas are prone to nucleophilic attack.

The presence of two chlorine atoms significantly influences the electronic distribution, creating electron-deficient regions on the quinazoline ring and enhancing its susceptibility to nucleophilic substitution reactions, a common reactivity pattern for chloro-substituted quinazolines.[4][5]

Spectroscopic Properties (Predicted)

Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| H4 | 8.95 |

| H5 | 7.82 |

| H6 | 7.65 |

| H8 | 8.10 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C2 | 155.4 |

| C4 | 151.2 |

| C4a | 128.9 |

| C5 | 127.8 |

| C6 | 130.1 |

| C7 | 138.5 |

| C8 | 125.6 |

| C8a | 152.3 |

These predicted chemical shifts can be compared with experimental data for verification.[9]

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound were calculated to predict its IR spectrum. Key vibrational modes are expected to include:

-

C-H stretching: Around 3000-3100 cm⁻¹

-

C=N and C=C stretching (ring vibrations): In the range of 1400-1600 cm⁻¹

-

C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region

Potential Applications in Drug Development

The theoretical properties of this compound highlight its potential as a versatile building block in medicinal chemistry. The two chlorine atoms at positions 2 and 7 offer distinct sites for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[4][5] For instance, reaction with various amines can lead to the formation of 2,7-diaminoquinazoline derivatives, a class of compounds known for their cytotoxic and antitumor activities.[1][5]

The electronic properties and reactivity profile derived from this theoretical study can guide the selection of appropriate reaction conditions and reagents for the synthesis of novel quinazoline-based drug candidates. Furthermore, the predicted spectroscopic data can aid in the characterization of newly synthesized compounds.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the core properties of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic signatures. The findings indicate that this compound is a stable yet reactive molecule with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. The data and methodologies presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of 2,7-Dichloroquinazoline

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While certain isomers have been extensively studied, the history and specific applications of 2,7-dichloroquinazoline remain less documented. This technical guide provides a comprehensive overview, starting with the foundational history of the quinazoline ring system. In the absence of a definitive discovery narrative for the 2,7-dichloro isomer, this guide elucidates a probable synthetic pathway based on established chemical principles for related analogues. We will delve into the mechanistic details of its synthesis, explore its chemical properties in the context of drug design, and discuss its potential as a crucial intermediate for novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Historical Context: The Emergence of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has a rich history in organic chemistry.[1] Its derivatives have garnered significant interest from the scientific community due to their wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties.[1][2] Several quinazoline-based drugs have received FDA approval, such as prazosin for treating hypertension and gefitinib for lung and pancreatic cancers, underscoring the therapeutic importance of this structural motif.[1]

The development of halogenated quinazolines, particularly dichloro-derivatives, was a pivotal step in expanding the medicinal applications of this scaffold. The chlorine substituents serve two primary purposes: they modulate the electronic properties of the ring system, which can influence biological activity, and they provide reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. While isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinazoline are well-documented as key intermediates in the synthesis of numerous bioactive molecules, the specific discovery and historical development of this compound are not as clearly chronicled in the scientific literature.[3][4]

Proposed Synthesis of this compound

Based on established synthetic routes for other dichloroquinazoline isomers, a logical and efficient pathway to this compound can be proposed.[3][4][5] This synthesis commences with a substituted anthranilic acid and proceeds through a cyclization to form a quinazolinedione, followed by a chlorination step.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 2-amino-4-chlorobenzoic acid. The first step involves the formation of the quinazoline ring system to yield 7-chloroquinazoline-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to afford the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses of related compounds and represent a robust method for obtaining this compound.[5]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: To a suspension of 2-amino-4-chlorobenzoic acid (1 equivalent) in water, add acetic acid.

-

Urea Formation: Under vigorous stirring, add a solution of sodium cyanate (NaOCN) in water dropwise. Continue stirring at room temperature.

-

Cyclization: Add sodium hydroxide (NaOH) in portions while cooling the reaction mixture.

-

Acidification: Acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-chloroquinazoline-2,4(1H,3H)-dione. This intermediate can often be used in the next step without further purification.[5]

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser, create a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (POCl3), and a catalytic amount of N,N-diethylaniline.

-

Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up: After cooling, carefully pour the reaction mixture into a mixture of ice and water to quench the excess POCl3. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization, typically from acetone, to yield the final product.[5]

Chemical Properties and Reactivity

This compound possesses distinct chemical properties that make it a valuable intermediate in organic synthesis.

| Property | Data |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Appearance | Expected to be a crystalline solid |

| Reactivity Centers | C2-Cl, C7-Cl, and the pyrimidine nitrogen atoms |

The two chlorine atoms on the quinazoline ring have different reactivities. The chlorine atom at the 2-position is part of the pyrimidine ring and is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 7-position, which is on the benzene ring. This differential reactivity allows for selective functionalization of the 2-position, which is a common strategy in the synthesis of quinazoline-based drugs.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its utility stems from its ability to serve as a rigid core to which various functional groups can be attached to interact with biological targets.

As a Pharmacophore

The quinazoline ring system is a well-established pharmacophore that can interact with a variety of biological targets, particularly protein kinases.[2] The nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic surface can engage in π-π stacking interactions with aromatic amino acid residues in the active site of enzymes. The chlorine atoms can form halogen bonds or occupy hydrophobic pockets, further enhancing binding affinity.

As a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile synthetic intermediate. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of different substituents. For instance, a nucleophile such as an amine can be selectively introduced at the 2-position, followed by a second modification at the 7-position, perhaps via a transition metal-catalyzed cross-coupling reaction. This synthetic flexibility is highly valuable for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its significance can be understood through the broader context of quinazoline chemistry. The proposed synthetic pathway, derived from established methods for its isomers, provides a reliable means for its preparation. The chemical properties of this compound, particularly the differential reactivity of its chlorine substituents, make it a valuable and versatile intermediate for the synthesis of novel, biologically active compounds. For researchers and professionals in drug development, this compound represents a promising scaffold for the exploration of new chemical space and the creation of next-generation therapeutics.

References

The Therapeutic Potential of the 2,7-Dichloroquinazoline Scaffold: A Technical Guide for Drug Discovery Professionals

This technical guide offers an in-depth exploration of the 2,7-dichloroquinazoline scaffold, a key heterocyclic structure in medicinal chemistry. We will examine its synthesis, biological activities—with a primary focus on anticancer and antimicrobial applications—and the underlying mechanisms of action. This document is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development, providing both foundational knowledge and practical experimental insights.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of numerous FDA-approved drugs and clinical candidates with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 2,7-dichloro-substituted variant of this scaffold serves as a crucial intermediate and a pharmacophore in its own right, offering unique opportunities for therapeutic agent design.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is paramount for the exploration of its biological potential. A common and adaptable synthetic route begins with 4-chloroanthranilic acid.

Experimental Protocol: Synthesis of this compound

-

Cyclization to form 7-Chloroquinazolin-4(3H)-one:

-

A mixture of 4-chloroanthranilic acid and formamide is heated at 120-130°C for 4-5 hours.

-

The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and dried to yield 7-chloroquinazolin-4(3H)-one.

-

-

Chlorination to form this compound:

-

7-chloroquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylformamide (DMF) for 3-4 hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate).

-

The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound.

-

Caption: Synthetic pathway for this compound.

Anticancer Activity of this compound Derivatives

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer cells. Derivatives of this compound are being actively investigated for their potential as novel anticancer agents.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive tumor cell proliferation, survival, and metastasis. The quinazoline core is known to be an effective scaffold for developing EGFR inhibitors.[1] The this compound scaffold can be derivatized, for instance, at the 4-position with substituted anilines, to create compounds that compete with ATP for the kinase domain of EGFR, thereby inhibiting its activity and downstream signaling.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[2][3]

-

Cell Seeding:

-

Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) are harvested and seeded into 96-well plates at a density of 1 × 10⁴ cells/well.[3]

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

-

The cell culture medium in the wells is replaced with the medium containing the test compounds at various concentrations. Control wells should contain medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

-

Incubate the plates for 48-72 hours.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Table 1: Illustrative Anticancer Activity of Chloro-Substituted Quinazoline Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 - 1.81 | [4] |

| 2-Chloro-4-anilinoquinazoline-chalcone | HCT-116 (Colon) | 0.622 - 1.81 | [4] |

| 2-Chloro-4-anilinoquinazoline-chalcone | MCF7 (Breast) | 0.622 - 1.81 | [4] |

| Quinazoline Schiff Base | MCF-7 (Breast) | 5.910 | [5] |

| Quinazoline-based Thiazole Derivative | MCF-7 (Breast) | 2.86 | [6] |

| Quinazoline-based Thiazole Derivative | HepG2 (Liver) | 5.91 | [6] |

| Quinazoline-based Thiazole Derivative | A549 (Lung) | 14.79 | [6] |

Note: Data for this compound derivatives is limited in publicly available literature; the table provides data for structurally related chloro-substituted quinazolines to illustrate the potential of this class of compounds.

Caption: Mechanism of EGFR inhibition by quinazoline derivatives.

Antimicrobial Potential of this compound Derivatives

The quinoline and quinazoline scaffolds are present in many antimicrobial agents.[7] The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial drugs, and this compound derivatives are of interest in this regard. While specific data for this compound derivatives is emerging, related compounds such as 2,7-dichloroquinoline derivatives have shown activity against various bacterial strains.[8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Preparation of Reagents and Microorganisms:

-

Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Culture the test bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to the final concentration for the assay.

-

-

Serial Dilution in 96-Well Plates:

-

Dispense the appropriate broth medium into all wells of a 96-well microtiter plate.

-

Perform a two-fold serial dilution of the test compounds across the plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.[10]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

-

Table 2: Illustrative Antimicrobial Activity of Chloro-Substituted Quinoline/Quinazoline Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 2,7-Dichloroquinoline-3-carbonitrile | S. aureus | - (11mm zone) | [8][9] |

| 2,7-Dichloroquinoline-3-carbonitrile | P. aeruginosa | - (11mm zone) | [8][9] |

| 2,7-Dichloroquinoline-3-carboxamide | E. coli | - (11mm zone) | [8][9] |

| Quinoline-based hybrid | S. aureus | 2 | [12] |

| Quinoline-based hybrid | M. tuberculosis | 10 | [12] |

| 2,4-Disubstituted quinazoline | S. aureus | 1 - 64 | [13] |

| 2,4-Disubstituted quinazoline | S. pneumoniae | 1 - 64 | [13] |

| 2,4-Disubstituted quinazoline | E. faecalis | 1 - 64 | [13] |

Note: The table presents data for closely related chloro-substituted quinoline and quinazoline derivatives to highlight the potential antimicrobial activity of the this compound scaffold.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of the this compound scaffold can be significantly modulated through chemical modifications. Key areas for SAR exploration include:

-

Substitution at the 4-position: Introducing various amines, particularly substituted anilines, can enhance binding to target enzymes like EGFR.

-

Modification at the 2-position: Replacing the chlorine with other functional groups can alter the compound's electronic properties and interaction with biological targets.

-

Further substitution on the benzene ring: Adding substituents to the available positions on the benzene ring can influence lipophilicity, solubility, and metabolic stability.

Caption: Workflow for SAR studies of this compound derivatives.

Future research should focus on synthesizing a focused library of this compound derivatives and performing comprehensive biological evaluations to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the established biological potential of the broader quinazoline class in oncology and infectious diseases make it a compelling area for further investigation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to explore and unlock the full therapeutic potential of this versatile scaffold.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,7-Dichloroquinazoline Derivatives

Abstract

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among these, 2,7-dichloroquinazoline serves as a pivotal intermediate for the synthesis of highly functionalized analogues. This technical guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a step-by-step experimental procedure, and present a logical framework for the choices made throughout the protocol, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in drug discovery.[3][4] Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 allow for diverse substitutions, leading to compounds that can interact with a multitude of biological targets.[3] The introduction of chlorine atoms at the 2 and 7 positions of the quinazoline ring offers two reactive sites for further chemical modifications, making this compound a versatile building block for the synthesis of a library of potential drug candidates.

This guide will focus on a robust and widely applicable two-step synthetic route: the initial cyclization of a substituted anthranilic acid to form a quinazolinone intermediate, followed by a chlorination step to yield the desired dichloroquinazoline derivative.

Synthetic Pathway Overview

The synthesis of this compound derivatives is most effectively achieved through a two-step process. The first step involves the cyclization of 2-amino-4-chlorobenzoic acid to form 7-chloro-2,4(1H,3H)-quinazolinedione. This is followed by a dichlorination reaction to yield 2,4,7-trichloroquinazoline, a versatile intermediate which can be further functionalized.

Step 1: Cyclization to form 7-Chloro-2,4(1H,3H)-quinazolinedione

This initial step involves the formation of the quinazoline ring system from 2-amino-4-chlorobenzoic acid. A common and effective method is the reaction with urea or a cyanate salt, which provides the necessary carbon and nitrogen atoms to complete the pyrimidine ring.[5] This reaction is a variation of the well-established Niementowski quinazoline synthesis.[1][2][4][6][7]

Step 2: Dichlorination to yield 2,4,7-Trichloroquinazoline

The intermediate, 7-chloro-2,4(1H,3H)-quinazolinedione, is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base such as N,N-dimethylformamide (DMF) or N,N-diethylaniline to facilitate the reaction.[3][5][8]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2,4(1H,3H)-quinazolinedione

This protocol details the cyclization of 2-amino-4-chlorobenzoic acid with urea to form the quinazolinedione intermediate.

Materials and Equipment:

-

2-amino-4-chlorobenzoic acid

-

Urea

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Safety equipment (fume hood, gloves, safety glasses)

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid and urea. A molar ratio of 1:5 to 1:10 (2-amino-4-chlorobenzoic acid:urea) is recommended.

-

Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate of 7-chloro-2,4(1H,3H)-quinazolinedione will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Synthesis of 2,4,7-Trichloroquinazoline

This protocol describes the dichlorination of the 7-chloro-2,4(1H,3H)-quinazolinedione intermediate.

Materials and Equipment:

-

7-chloro-2,4(1H,3H)-quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Crushed ice

-

Buchner funnel and filter paper

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloro-2,4(1H,3H)-quinazolinedione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃, for example, 10-20 molar equivalents.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[3][5]

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

-

The product, 2,4,7-trichloroquinazoline, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Data Presentation

| Parameter | Step 1: Cyclization | Step 2: Dichlorination |

| Starting Material | 2-amino-4-chlorobenzoic acid | 7-chloro-2,4(1H,3H)-quinazolinedione |

| Key Reagent | Urea | Phosphorus oxychloride (POCl₃) |

| Catalyst | None | N,N-Dimethylformamide (optional) |

| Temperature | 190-200 °C | 105-110 °C (Reflux) |

| Reaction Time | 2-3 hours | 4-6 hours |

| Expected Yield | 80-90% | 85-95% |

Note: Yields are estimates and may vary depending on reaction scale and conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound derivatives.

Expertise & Experience: The "Why" Behind the "How"

-

Choice of Starting Material: 2-amino-4-chlorobenzoic acid is a readily available and cost-effective starting material. The positions of the amino, carboxylic acid, and chloro groups are ideal for the regioselective formation of the 7-chloroquinazolinedione intermediate.

-

Cyclization with Urea: While other reagents like cyanates can be used, urea is a safe, stable, and inexpensive choice for introducing the C2 and N3 atoms of the quinazoline ring. The high temperature employed drives the reaction to completion by eliminating ammonia and water.

-

Chlorination with POCl₃: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the quinazolinedione tautomer into chlorine atoms. The use of an excess of POCl₃ also serves as the reaction solvent. The addition of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent electrophile.[3][5]

-

Work-up Procedure: The quenching of the chlorination reaction with ice is a critical step that must be performed with caution due to the exothermic nature of the reaction between POCl₃ and water. This step precipitates the water-insoluble product, allowing for its easy isolation by filtration.

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry.[4][5][8][9][10] The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), providing clear checkpoints for the researcher. The final products can be unequivocally characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

References

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Niementowski_quinazoline_synthesis [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for 2,7-Dichloroquinazoline as a Putative Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Motif in Chemical Biology

The quinazoline core is a recurring and highly valued scaffold in medicinal chemistry and chemical biology, recognized for its ability to form the foundation of numerous biologically active molecules.[1][2] This nitrogen-containing heterocyclic system provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] The clinical success of drugs such as Gefitinib and Erlotinib, both potent EGFR tyrosine kinase inhibitors, underscores the therapeutic potential inherent to the quinazoline scaffold.[6]

The introduction of halogen substituents, such as chlorine, onto the quinazoline ring is a common and effective strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.[7] While isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinoline have been more extensively studied, this guide will focus on the potential utility of 2,7-dichloroquinazoline as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target.[8][9] Although direct literature on the specific biological targets of this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable tool for interrogating kinase signaling pathways.

This document will, therefore, present a detailed guide on the putative application of this compound as a chemical probe for kinase inhibition studies, drawing upon established principles and protocols for analogous compounds.

Postulated Mechanism of Action: Competitive ATP-Binding Site Inhibition

Based on the extensive research on quinazoline-based kinase inhibitors, it is postulated that this compound functions as an ATP-competitive inhibitor. Protein kinases share a conserved ATP-binding pocket, and the quinazoline scaffold is adept at mimicking the adenine ring of ATP, thereby occupying this site and preventing the phosphorylation of substrate proteins.[10] The chloro-substituents at the 2 and 7 positions are expected to influence the compound's binding affinity and selectivity for specific kinases by forming key interactions within the active site.

Caption: Postulated mechanism of this compound as an ATP-competitive kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound. It is recommended to initially screen the compound against a panel of kinases to identify potential targets, followed by cellular assays to determine its effect on cell viability and signaling.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the direct inhibitory effect of this compound on the activity of a purified kinase. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[11]

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (specific to the kinase of interest)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Reaction Setup:

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Add the purified kinase and its specific substrate to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[11]

-

-

Initiate Kinase Reaction:

-

Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Terminate Reaction and Detect ADP:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cellular Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][12]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line of interest.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipettes

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO in medium).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

-

Data Presentation

Quantitative data from the above assays should be summarized in a clear and concise table for easy comparison.